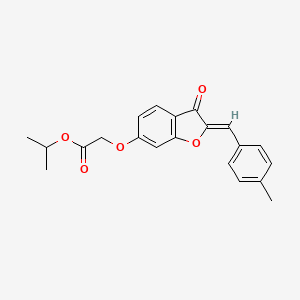
(Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with similar structural motifs often involves catalyzed cyclization processes. For instance, the cyclization of 6-(1-alkoxyethyl)hex-2-ynoates using a platinum-olefin catalyst system yields multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates with good to high yields. The Z/E selectivity in these syntheses is controlled by the ester group's electronic properties, indicating the synthetic versatility of related compounds (Nakamura et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, plays a crucial role in confirming the stereochemistry and geometric configuration of complex molecules. For example, crystallographic studies have confirmed the Z-configuration of similar molecules, thereby providing insights into the stereochemical preferences during synthesis and the molecular arrangement in the solid state (Gabriele et al., 2006).
Chemical Reactions and Properties
The reactivity of compounds like "(Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" can be diverse, with their ability to undergo various chemical reactions. The presence of functional groups allows for reactions such as oxidation, where isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate was prepared by the oxidation of a related sulfanyl derivative, showcasing the compound's versatile chemical reactivity (Choi et al., 2008).
Physical Properties Analysis
The physical properties of organic compounds are pivotal for understanding their behavior in different environments. These properties are often influenced by molecular structure, as seen in the study of crystal structure stabilized by π–π interactions and weak intermolecular forces, highlighting the importance of structural analysis in predicting physical behavior (Choi et al., 2008).
Chemical Properties Analysis
The chemical properties of such compounds are directly influenced by their functional groups and molecular framework. Studies on similar molecules have revealed their potential as intermediates in synthetic pathways, demonstrating the chemical versatility and reactivity of these complex structures (Gabriele et al., 2006).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Kotaiah et al. (2012) focused on synthesizing novel derivatives related to (Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. These compounds were evaluated for anti-inflammatory and antimicrobial activities, with some showing significant potential in these areas (Kotaiah et al., 2012).
Catalysis and Reaction Mechanisms
Grasa et al. (2002, 2003) explored the use of N-heterocyclic carbenes, which are related to the chemical structure of (Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, in transesterification and acylation reactions. These studies highlight the potential of such compounds in catalyzing important chemical reactions (Grasa et al., 2002), (Grasa et al., 2003).
Structural Studies and Applications
Haasbroek et al. (2003) conducted a study on the structural aspects of similar compounds, which aids in understanding their potential applications in various fields, including material science and pharmaceuticals (Haasbroek et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antimicrobial activity . Therefore, it’s possible that this compound could also target bacterial cells or specific proteins within these cells.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been shown to interfere with bacterial cell division , suggesting that this compound may also affect similar pathways.
Result of Action
Similar compounds have been shown to have antimicrobial activity , suggesting that this compound may also have similar effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be influenced by the pH of its environment, as changes in pH can affect the compound’s ionization state and, consequently, its interaction with its targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)25-20(22)12-24-16-8-9-17-18(11-16)26-19(21(17)23)10-15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVEQUQXKTLLT-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-isopropyl 2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

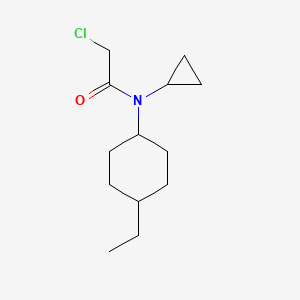
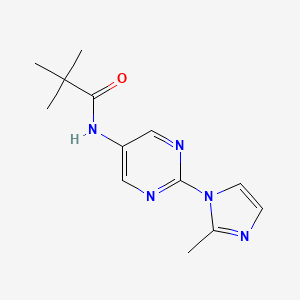
![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)
![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
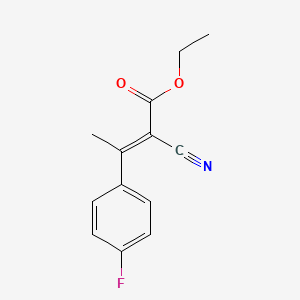
![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)
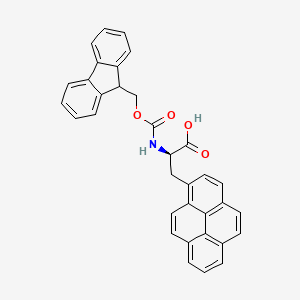
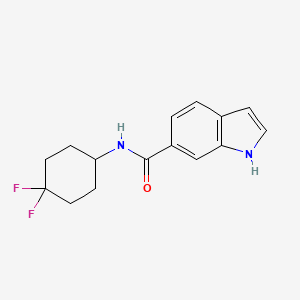
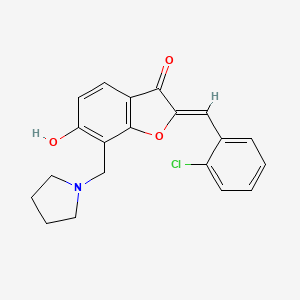
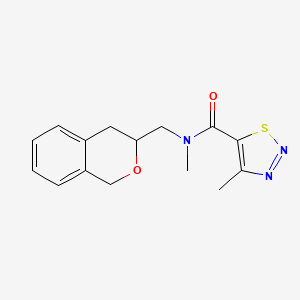
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)